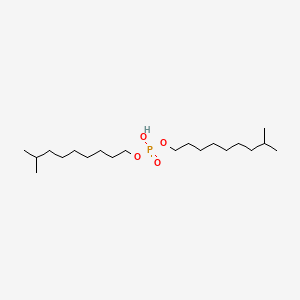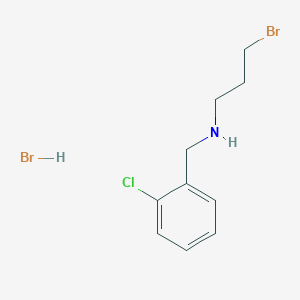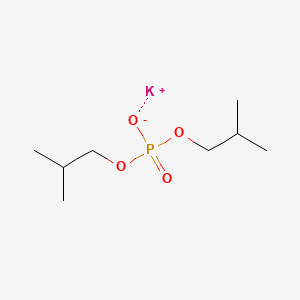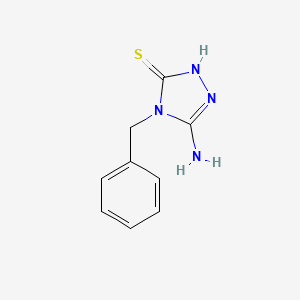
Pentachloroethyl trichloroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentachloroethyl trichloroacetate is a chemical compound characterized by its high chlorine content. It is a derivative of trichloroacetic acid, where the ethyl group is substituted with five chlorine atoms. This compound is known for its strong acidic properties and is used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
Pentachloroethyl trichloroacetate can be synthesized through the chlorination of trichloroacetic acid in the presence of a suitable catalyst. The reaction typically involves the use of chlorine gas and a catalyst such as red phosphorus. The reaction conditions include elevated temperatures and controlled addition of chlorine to ensure complete substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas and the resulting product. The crude product is then purified through crystallization and distillation to obtain high-purity this compound.
化学反应分析
Types of Reactions
Pentachloroethyl trichloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chlorinated carboxylic acids, while reduction can produce partially dechlorinated compounds.
科学研究应用
Pentachloroethyl trichloroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chlorinated compounds.
Biology: The compound is utilized in studies involving protein precipitation and nucleic acid extraction.
Medicine: It has applications in the development of pharmaceuticals and as a chemical peel in dermatology.
Industry: this compound is used in the production of herbicides and as a catalyst in polymerization reactions.
作用机制
The mechanism by which pentachloroethyl trichloroacetate exerts its effects involves its strong acidic nature and ability to interact with biological macromolecules. It can denature proteins and precipitate nucleic acids by disrupting hydrogen bonds and ionic interactions. The compound’s high chlorine content also makes it effective in oxidative and substitution reactions, where it can act as a source of chlorine atoms.
相似化合物的比较
Similar Compounds
Trichloroacetic acid: A related compound with three chlorine atoms on the acetic acid molecule.
Dichloroacetic acid: Contains two chlorine atoms and is less acidic compared to trichloroacetic acid.
Chloroacetic acid: Has a single chlorine atom and is used in various chemical syntheses.
Uniqueness
Pentachloroethyl trichloroacetate is unique due to its high chlorine content, which imparts strong acidic properties and makes it highly reactive in chemical reactions. This distinguishes it from other chlorinated acetic acids, which have fewer chlorine atoms and different reactivity profiles.
属性
CAS 编号 |
65785-42-4 |
|---|---|
分子式 |
C4Cl8O2 |
分子量 |
363.7 g/mol |
IUPAC 名称 |
1,1,2,2,2-pentachloroethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C4Cl8O2/c5-2(6,7)1(13)14-4(11,12)3(8,9)10 |
InChI 键 |
DFJZJLDJHWMDGO-UHFFFAOYSA-N |
规范 SMILES |
C(=O)(C(Cl)(Cl)Cl)OC(C(Cl)(Cl)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


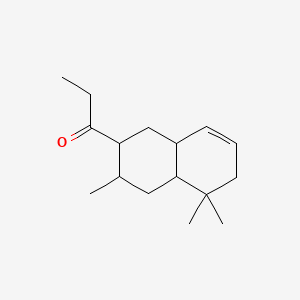
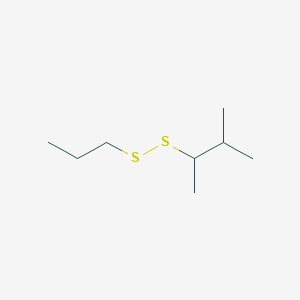
![6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one](/img/structure/B14461354.png)

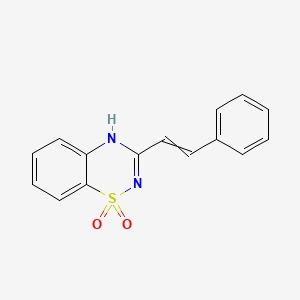

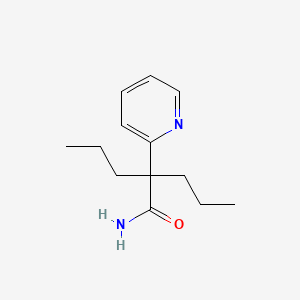

![(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14461396.png)

